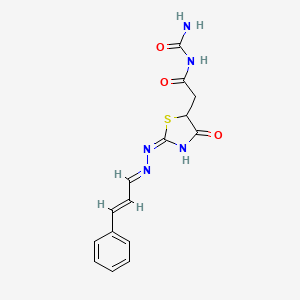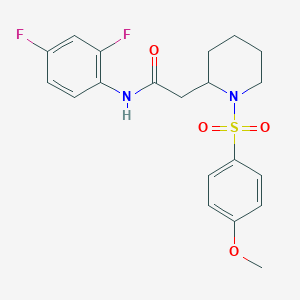
1-Ethyl-3-(5-hydroxypentyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-(5-hydroxypentyl)urea is a chemical compound with the molecular formula C8H18N2O2 and a molecular weight of 174.24 .
Molecular Structure Analysis
The InChI code for 1-Ethyl-3-(5-hydroxypentyl)urea is 1S/C8H18N2O2/c1-2-9-8(12)10-6-4-3-5-7-11/h11H,2-7H2,1H3,(H2,9,10,12) .Physical And Chemical Properties Analysis
1-Ethyl-3-(5-hydroxypentyl)urea has a predicted density of 1.008±0.06 g/cm3 and a predicted boiling point of 370.7±25.0 °C .Wissenschaftliche Forschungsanwendungen
Molecular Mechanism of Anti-Angiogenic Compounds : A study by Morretta et al. (2021) focused on a related compound, ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl) ureido)-1H-pyrazole-4-carboxylate, known as GeGe-3. This compound has shown potential as an anti-angiogenic factor, with research demonstrating its interaction with calreticulin, impacting cell calcium mobilization and cytoskeleton organization (Morretta et al., 2021).
Inhibition of Enzymes : Another study by Sujayev et al. (2016) explored the synthesis of cyclic urea derivatives and their effectiveness in inhibiting carbonic anhydrase and cholinesterase enzymes. These findings could have implications for understanding the pharmacological actions of urea derivatives (Sujayev et al., 2016).
Synthesis of Ureas from Carboxylic Acids : Thalluri et al. (2014) demonstrated a method for synthesizing ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, highlighting a potential pathway for creating urea-based compounds in a cost-effective and environmentally friendly way (Thalluri et al., 2014).
Generation of Hydroxyl Radicals in Biological Systems : A study by Cohen (1978) investigated the generation of hydroxyl radicals in biological systems using urea derivatives, offering insights into the toxicological aspects of these compounds (Cohen, 1978).
Reducing Urea Production in Sake Yeast : Kitamoto et al. (1991) engineered a sake yeast strain to minimize urea production, a precursor of the potential carcinogen ethyl carbamate in sake. This research could have implications for food safety and production processes (Kitamoto et al., 1991).
New Methods for Urea Measurement : Jung et al. (1975) developed a new method for measuring urea using o-phthalaldehyde and N-(1-naphthyl)ethylenediamine, which can be applied in various laboratory settings (Jung et al., 1975).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-ethyl-3-(5-hydroxypentyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-2-9-8(12)10-6-4-3-5-7-11/h11H,2-7H2,1H3,(H2,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPCFVBPJQIXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(5-hydroxypentyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)

![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2681654.png)




![3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2681663.png)

![N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2681665.png)
![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2681667.png)
![2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B2681670.png)